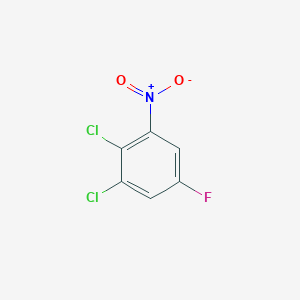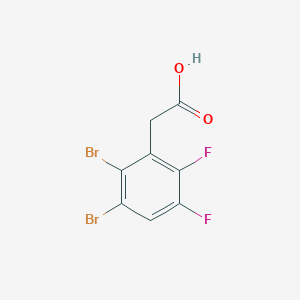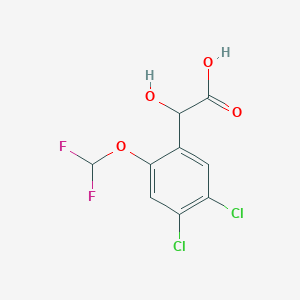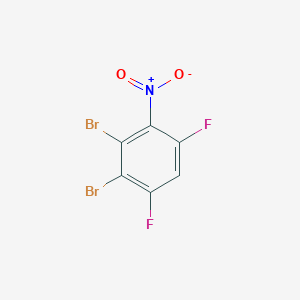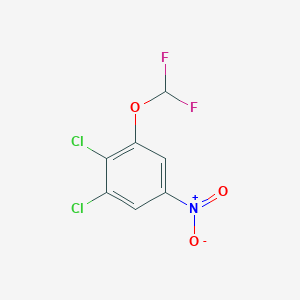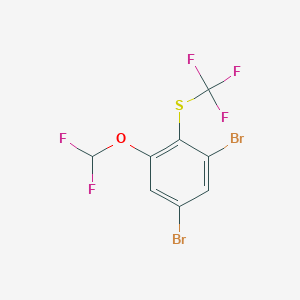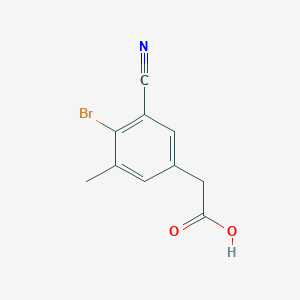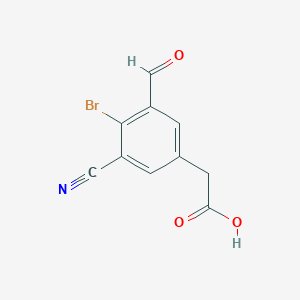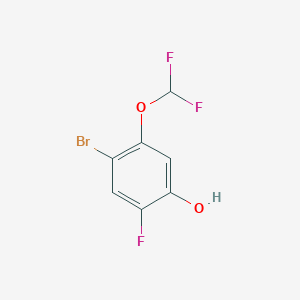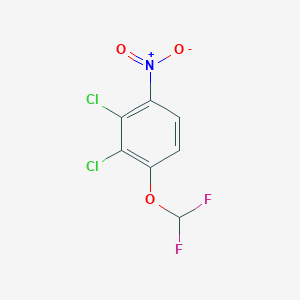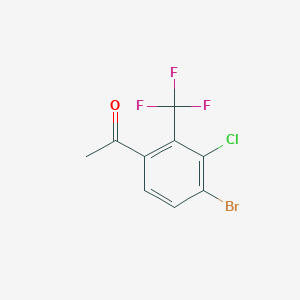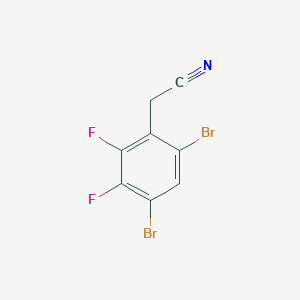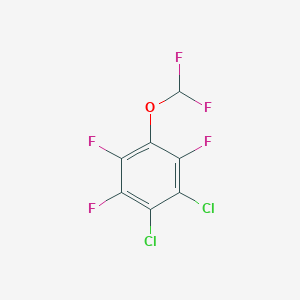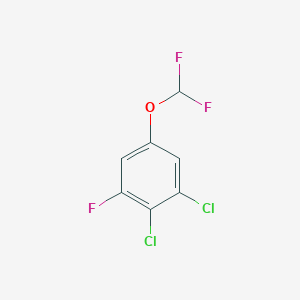
1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene
Overview
Description
1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene is a chemical compound with the molecular formula C7H3Cl2F3O and a molecular weight of 231 . It is also known by the synonyms Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro .
Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene consists of a benzene ring substituted with two chlorine atoms, one difluoromethoxy group, and one fluorine atom . The exact positions of these substituents on the benzene ring can be deduced from the name of the compound.Physical And Chemical Properties Analysis
The predicted boiling point of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene is 210.1±35.0 °C and its predicted density is 1.511±0.06 g/cm3 .Scientific Research Applications
Organometallic Chemistry
- Fluorobenzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene, are increasingly recognized as versatile solvents for organometallic chemistry and transition-metal-based catalysis. The fluorine substituents reduce the ability to donate π-electron density, making these compounds weakly binding to metal centers. This property allows them to be used as non-coordinating solvents or readily displaced ligands (Pike, Crimmin, & Chaplin, 2017).
Electrochemical Fluorination
- Electrochemical fluorination techniques are used on halobenzenes, including fluorobenzenes, to produce various fluorinated compounds. These processes involve reactions such as cathodic dehalogeno-defluorination and anodic oxidization of halide anions to radicals (Horio et al., 1996).
NMR Spectroscopy Studies
- The NMR spectra of fluorobenzene and 1,2-difluorobenzene have been extensively studied in different solvents to understand the solvent effects on coupling constants. Such studies provide insights into the molecular interactions and structure of these compounds (Suntioinen & Laatikainen, 1992).
Biodegradation Studies
- Research on the biodegradation of difluorobenzenes (DFBs), like 1,3- and 1,4-DFB, by microbial strains such as Labrys portucalensis, sheds light on the environmental impact and potential bioremediation strategies for these compounds (Moreira et al., 2009).
Crystal Structure Analysis
- Studies on the crystal structures of fluorobenzenes, including analyses of C−H···F interactions, contribute to understanding the weak acceptor capabilities of the C−F group and the molecular structure of these compounds (Thalladi et al., 1998).
Synthesis Techniques
- Techniques for the synthesis of various fluorobenzene derivatives, including difluoromethoxy- and difluorothiomethoxyarenes, using fluoroform as a source of difluorocarbene, highlight the practical methods for producing these compounds (Thomoson & Dolbier, 2013).
properties
IUPAC Name |
1,2-dichloro-5-(difluoromethoxy)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-1-3(13-7(11)12)2-5(10)6(4)9/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKJCGYVGMNMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223389 | |
| Record name | Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene | |
CAS RN |
1806353-47-8 | |
| Record name | Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806353-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



